N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride
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Overview
Description
N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, a chloro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in redox reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different amino derivatives.
Scientific Research Applications
N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and sulfonamide groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-methylpropyl)-4-chlorobenzenesulfonamide
- N-(2-amino-2-methylpropyl)-2-methylbenzenesulfonamide
- N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide
Uniqueness
N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride is unique due to the presence of both the chloro and methyl groups on the benzenesulfonamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-amino-2-methylpropyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S.ClH/c1-8-6-9(12)4-5-10(8)17(15,16)14-7-11(2,3)13;/h4-6,14H,7,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUYFQHSFXHMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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